
5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2,2-Difluoroethoxy)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a carboxylic acid group (-COOH) and a difluoroethoxy group (-OCH2CF2H). These functional groups may give the compound certain chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring could impart stability to the molecule. The electronegative fluorine atoms in the difluoroethoxy group could create polar bonds, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions. The compound could also undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar difluoroethoxy group and the carboxylic acid group could affect the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Studies have explored the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, providing insights into their molecular geometry, electronic transitions, and vibrational modes. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related derivative) combined experimental and theoretical approaches to characterize its structure and properties. This research is pivotal for understanding the foundational aspects of such compounds, enabling further applications in various scientific domains (S. Viveka et al., 2016).
Pharmacological Applications
Another aspect of research delves into the pharmacology of related pyrazole derivatives. For example, studies on non-redox 5-lipoxygenase inhibitors, such as PF-4191834, showcase the potential therapeutic applications of pyrazole compounds in treating inflammation and pain, demonstrating the significance of these structures in developing new drugs (J. Masferrer et al., 2010).
Synthesis and Catalytic Applications
Research on the synthesis of condensed pyrazoles using ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates has provided methodologies for creating diverse pyrazole-based compounds. These synthetic strategies, including Pd-catalysed cross-coupling reactions, are crucial for further explorations in medicinal chemistry and material science, highlighting the versatility of pyrazole derivatives in chemical synthesis (Eglė Arbačiauskienė et al., 2011).
Material Science and CO2 Capture
The development of metal–organic frameworks (MOFs) using pyrazole-based ligands for applications such as CO2 capture demonstrates the compound's potential in addressing environmental challenges. For example, NUS-5, a MOF synthesized using a bi-functional ligand containing pyrazole and carboxylate moieties, showed excellent selectivity for CO2 over N2, indicating its suitability for post-combustion CO2 capture (Guodong Xu et al., 2015).
Antiproliferative Activities
The synthesis and evaluation of pyrazole-3-carboxylic acid amides with antiproliferative activities against various cancer cell lines underscore the potential of these compounds in cancer research. Such studies pave the way for developing new anticancer agents, contributing to the ongoing efforts in medicinal chemistry to combat cancer (Şeyma Cankara Pirol et al., 2014).
Wirkmechanismus
Mode of Action
It’s known that many pyrazole derivatives interact with their targets causing significant changes in cellular processes . The exact nature of these interactions for EN300-7355762 remains to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,2-difluoroethoxy)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c7-4(8)2-13-5-3(6(11)12)1-9-10-5/h1,4H,2H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYITVSEASUSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)
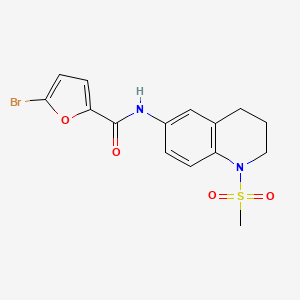
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)
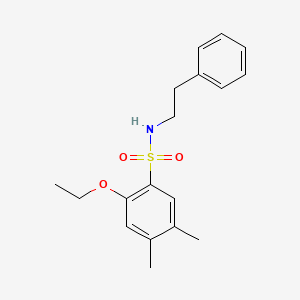


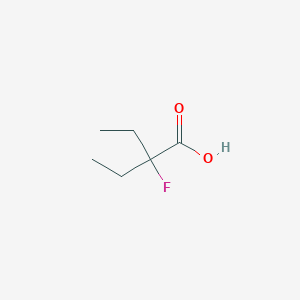
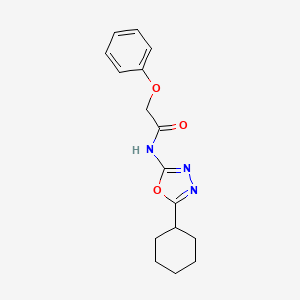
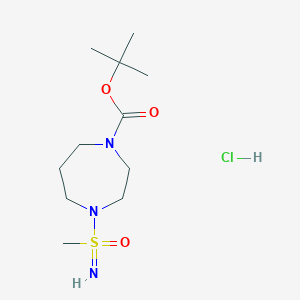
![4-bromo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2845408.png)
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)
![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide](/img/structure/B2845411.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)
![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)
